molecular formula C13H20O B2900277 (2R)-2,4-Dimethyl-4-phenylpentan-1-ol CAS No. 2248200-64-6

(2R)-2,4-Dimethyl-4-phenylpentan-1-ol

Cat. No.: B2900277
CAS No.: 2248200-64-6
M. Wt: 192.302
InChI Key: FKKOUQJGSGYEOS-LLVKDONJSA-N
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Description

(2R)-2,4-Dimethyl-4-phenylpentan-1-ol is a chiral secondary alcohol with a molecular formula of $ \text{C}{13}\text{H}{20}\text{O} $. Its structure features a pentan-1-ol backbone substituted with methyl groups at the 2R and 4-positions and a phenyl group at the 4-position. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its branched alkyl chain and aromatic moiety .

Properties

IUPAC Name

(2R)-2,4-dimethyl-4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKOUQJGSGYEOS-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)(C)C1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,4-Dimethyl-4-phenylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-Dimethyl-4-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.

Major Products

    Oxidation: (2R)-2,4-Dimethyl-4-phenylpentan-2-one or (2R)-2,4-Dimethyl-4-phenylpentanoic acid.

    Reduction: (2R)-2,4-Dimethyl-4-phenylpentane.

    Substitution: (2R)-2,4-Dimethyl-4-phenylpentyl chloride or bromide.

Scientific Research Applications

(2R)-2,4-Dimethyl-4-phenylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2R)-2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence biochemical pathways.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)pentan-1-ol

  • Structure : Similar pentan-1-ol backbone but substituted with a 2,4-dichlorophenyl group instead of methyl and phenyl groups.
  • Key Differences :
    • Chlorine atoms increase molecular polarity and electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.
    • Higher molecular weight ($ \text{C}{11}\text{H}{14}\text{Cl}2\text{O} $) compared to the target compound ($ \text{C}{13}\text{H}_{20}\text{O} $) .

4-Methyl-1-phenylpentan-2-ol

  • Structure : Positional isomer with hydroxyl group at C2 instead of C1.
  • Key Differences :
    • Reduced hydrogen-bonding capacity due to the OH group’s position, likely lowering boiling point compared to the target compound.
    • Steric effects differ due to methyl and phenyl placement, impacting interactions in catalytic processes .

2-Ethyl-4-methylpentan-1-ol

  • Structure : Lacks the phenyl group but shares similar branching (ethyl at C2, methyl at C4).
  • Key Differences :
    • Absence of aromaticity reduces lipophilicity ($ \log P \sim 2.1 $) compared to the target compound ($ \log P \sim 3.5 $).
    • Simpler synthesis route due to fewer stereochemical considerations .

Physical and Chemical Properties

Property (2R)-2,4-Dimethyl-4-phenylpentan-1-ol 2-(2,4-Dichlorophenyl)pentan-1-ol 4-Methyl-1-phenylpentan-2-ol 2-Ethyl-4-methylpentan-1-ol
Molecular Formula $ \text{C}{13}\text{H}{20}\text{O} $ $ \text{C}{11}\text{H}{14}\text{Cl}_2\text{O} $ $ \text{C}{12}\text{H}{18}\text{O} $ $ \text{C}{8}\text{H}{18}\text{O} $
Molecular Weight (g/mol) 192.30 245.14 178.27 130.23
Boiling Point (°C) ~265–270 (estimated) ~290–300 ~240–250 ~210–220
$ \log P $ 3.5 4.2 2.8 2.1
Solubility in Water Low (<0.1 g/L) Very low (<0.01 g/L) Moderate (~1 g/L) High (~5 g/L)

Research Findings and Challenges

  • Stereochemical Purity : The 2R configuration in the target compound requires precise catalytic methods, contrasting with the racemic synthesis of 4-methyl-1-phenylpentan-2-ol .
  • Thermal Stability : The dichlorophenyl analog exhibits higher thermal stability (~300°C decomposition) compared to the target compound (~270°C), attributed to stronger C-Cl bonds .
  • Biological Activity : Preliminary studies suggest the target compound’s phenyl group enhances binding to fungal cytochrome P450 enzymes, though data remain unpublished .

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